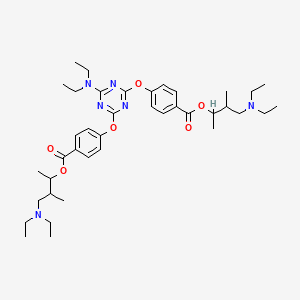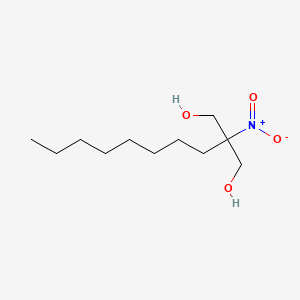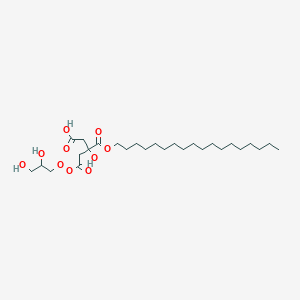
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol is a complex compound that combines the properties of three distinct chemical entities. This compound is known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. The combination of these three components results in a molecule with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol involves the esterification of 3-(Carboxymethyl)-3-hydroxypentanedioic acid with octadecanoic acid and propane-1,2,3-triol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester bond is broken and replaced with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Glyceryl Stearate Citrate: Similar in structure but differs in the specific ester linkages and functional groups.
Glyceryl Monostearate: Contains only one stearic acid moiety and lacks the carboxymethyl and hydroxypentanedioic acid components.
Uniqueness
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol is unique due to its combination of three distinct chemical entities, resulting in a compound with diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its role in multiple scientific fields highlight its versatility and importance .
Properties
Molecular Formula |
C27H50O10 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
5-(2,3-dihydroxypropylperoxy)-3-hydroxy-3-octadecoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H50O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35-26(33)27(34,19-24(30)31)20-25(32)37-36-22-23(29)21-28/h23,28-29,34H,2-22H2,1H3,(H,30,31) |
InChI Key |
WVZSCNYEWYRJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)(CC(=O)OOCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


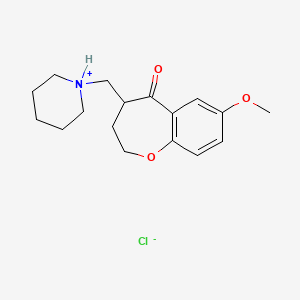
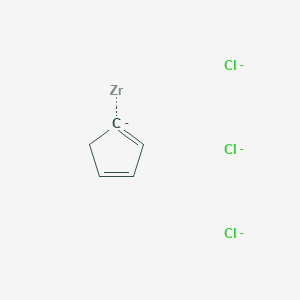
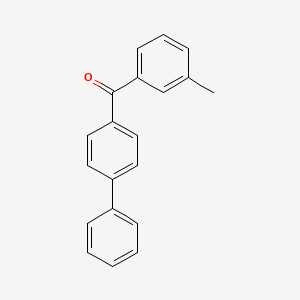
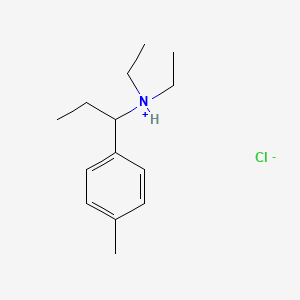

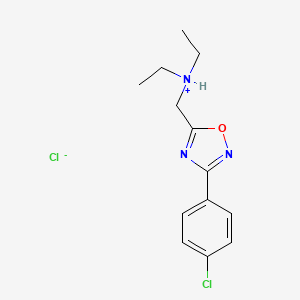


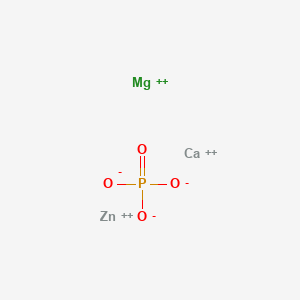
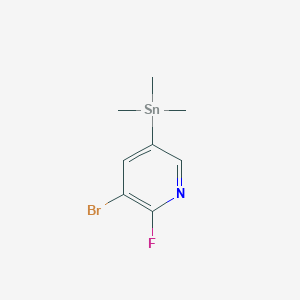

![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
